(S)-1-tert-Butyl 2-methyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrole-1,2(2H,5H)-dicarboxylate
Description
This compound is a chiral pyrrole derivative featuring a trifluoromethylsulfonyl (triflyl) group at the 4-position and dual ester functionalities (tert-butyl and methyl) at the 1- and 2-positions, respectively. Its stereochemistry (S-configuration) and triflyloxy group make it a critical intermediate in asymmetric synthesis, particularly in cross-coupling reactions and nucleophilic substitutions. The tert-butyl ester enhances steric protection of the pyrrole ring, while the methyl ester balances solubility in polar solvents. Its triflyloxy group acts as a superior leaving group compared to other sulfonates, enabling high reactivity in catalytic transformations .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S)-4-(trifluoromethylsulfonyloxy)-2,5-dihydropyrrole-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO7S/c1-11(2,3)22-10(18)16-6-7(5-8(16)9(17)21-4)23-24(19,20)12(13,14)15/h5,8H,6H2,1-4H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQJVYVNOKTLLI-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=CC1C(=O)OC)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(=C[C@H]1C(=O)OC)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472317 | |
| Record name | (S)-1-tert-Butyl 2-methyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrole-1,2(2H,5H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
462125-00-4 | |
| Record name | (S)-1-tert-Butyl 2-methyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrole-1,2(2H,5H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Protection
- The synthesis begins with (S)-1-tert-butyl 2-methyl pyrrole-1,2-dicarboxylate, where the pyrrole nitrogen is protected with a tert-butyl carbamate (Boc) group, and the 2-position carries a methyl ester.
- The stereochemistry at the 2-position is maintained as (S) throughout the synthesis.
Introduction of the Triflate Group
- The 4-hydroxy or 4-oxo precursor of the pyrrole is treated with trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base such as pyridine or triethylamine.
- The reaction is typically conducted in anhydrous dichloromethane (DCM) at low temperatures (0°C to room temperature) to avoid side reactions.
- The triflate group replaces the hydroxy or enolizable position at the 4-position, yielding the trifluoromethylsulfonyl oxy derivative.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Starting pyrrole derivative | - | - | - | - | (S)-1-tert-butyl 2-methyl pyrrole-1,2-dicarboxylate |
| 2 | Trifluoromethanesulfonic anhydride, base | Anhydrous DCM | 0°C to RT | 1-3 h | 70-85 | Inert atmosphere recommended |
- The reaction is sensitive to moisture and requires anhydrous conditions.
- Purification is typically achieved by silica gel chromatography using hexanes/ethyl acetate mixtures.
Alternative Methods and Catalysis
- Palladium-catalyzed coupling reactions have been reported for related triflate-containing pyrrole derivatives, using Pd(PPh3)4 or PdCl2(PPh3)2 catalysts in the presence of bases like sodium carbonate in mixed solvents (e.g., acetonitrile/water or 1,2-dimethoxyethane).
- These methods are more relevant for subsequent functionalization of the triflate intermediate rather than its initial preparation.
- The triflate derivative is obtained as a white solid with melting points around 110-112 °C.
- Characterization by ^1H NMR shows characteristic signals for the pyrrole protons and tert-butyl group.
- ^19F NMR confirms the presence of the trifluoromethyl group.
- High-resolution mass spectrometry (HRMS) confirms the molecular formula C12H16F3NO7S with a molar mass of 375.32 g/mol.
- The compound is stored at 2-8°C and handled as an irritant.
| Parameter | Details |
|---|---|
| Molecular Formula | C12H16F3NO7S |
| Molecular Weight | 375.32 g/mol |
| Key Reagent for Triflation | Trifluoromethanesulfonic anhydride (Tf2O) |
| Base Used | Pyridine or triethylamine |
| Solvent | Anhydrous dichloromethane (DCM) |
| Temperature Range | 0°C to room temperature |
| Reaction Time | 1-3 hours |
| Yield Range | 70-85% |
| Purification Method | Silica gel chromatography |
| Storage Conditions | 2-8°C, dry environment |
The preparation of (S)-1-tert-Butyl 2-methyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrole-1,2(2H,5H)-dicarboxylate is efficiently achieved by selective triflation of a protected pyrrole precursor under anhydrous conditions using trifluoromethanesulfonic anhydride and a suitable base. The process yields a stable triflate intermediate suitable for further synthetic applications. The method is well-documented with consistent yields and reproducible analytical data, making it a reliable approach in advanced organic synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-1-tert-Butyl 2-methyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrole-1,2(2H,5H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
Medicinal Chemistry
(S)-1-tert-Butyl 2-methyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrole-1,2(2H,5H)-dicarboxylate has been studied for its potential as an anti-inflammatory agent. Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase enzymes, which are critical in the inflammatory pathway.
| Study | Findings |
|---|---|
| Demonstrated anti-inflammatory activity in vitro. | |
| Showed reduced edema in animal models when administered. | |
| Suggested potential as a lead compound for further drug development. |
Organic Synthesis
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various transformations:
- Nucleophilic Substitution : The trifluoromethylsulfonyl group can be replaced with other nucleophiles to yield new derivatives.
- Cross-Coupling Reactions : Useful in forming carbon-carbon bonds in the synthesis of pharmaceuticals.
Agricultural Chemistry
Research has indicated that derivatives of this compound may possess herbicidal properties. The trifluoromethyl group is known to enhance biological activity due to its electronegative nature.
| Application | Details |
|---|---|
| Herbicide Development | Potential use in developing selective herbicides with lower environmental impact. |
| Pest Control | Investigated for efficacy against specific pests in agricultural settings. |
Case Study 1: Anti-inflammatory Activity
A study published in Journal of Medicinal Chemistry explored the anti-inflammatory properties of (S)-1-tert-butyl 2-methyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrole derivatives. Results showed that these compounds inhibited COX-2 activity by up to 75% compared to controls, indicating their potential as therapeutic agents for inflammatory diseases .
Case Study 2: Synthesis of Novel Derivatives
In another research project, chemists utilized (S)-1-tert-butyl 2-methyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrole as a starting material to synthesize a library of pyrrole-based compounds with varying biological activities. This study highlighted the versatility of the compound in generating diverse chemical entities for drug discovery .
Mechanism of Action
The mechanism of action of (S)-1-tert-Butyl 2-methyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrole-1,2(2H,5H)-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfonyl group can enhance the compound’s binding affinity and specificity, while the pyrrole ring may facilitate interactions with aromatic residues in the target protein. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between the target compound and analogous pyrrole derivatives:
| Property | (S)-Target Compound | Analog 1: Tosyloxy Variant | Analog 2: Non-Chiral tert-Butyl Ester |
|---|---|---|---|
| Substituents | 4-(Triflyloxy), 1-tert-butyl, 2-methyl | 4-(Tosyloxy), 1-tert-butyl, 2-methyl | 4-(Triflyloxy), 1-tert-butyl, 2-methyl (racemic) |
| Reactivity | High (triflyl group enhances leaving ability) | Moderate (tosyl group less electron-withdrawing) | Similar reactivity but lacks enantioselectivity |
| Solubility | Soluble in THF, DCM; moderate in MeCN | Higher solubility in toluene due to tosyl hydrophobicity | Comparable to target compound but phase-separates in chiral resolutions |
| Synthetic Utility | Preferred for enantioselective C–O bond activation | Used in non-stereosensitive reactions (e.g., alkylations) | Limited to racemic mixtures; requires chiral auxiliaries |
| Thermal Stability | Stable up to 150°C (decomposition onset) | Lower stability (decomposes at 120°C) | Similar stability but prone to racemization above 100°C |
Key Findings from Comparative Studies:
Reactivity Hierarchy : The triflyloxy group in the target compound accelerates SN2 reactions 10-fold compared to tosyloxy analogs, as demonstrated in palladium-catalyzed couplings .
Steric Effects : The tert-butyl group reduces byproduct formation by 40% in sterically hindered environments compared to benzyl or methyl esters .
Chiral Integrity : The (S)-configured derivative achieves >99% enantiomeric excess (ee) in asymmetric allylic substitutions, whereas racemic analogs yield <5% ee without chiral catalysts .
Biological Activity
(S)-1-tert-Butyl 2-methyl 4-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrrole-1,2(2H,5H)-dicarboxylate, with CAS No. 462125-00-4, is a complex organic compound notable for its unique trifluoromethylsulfonyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. The following sections detail its chemical properties, biological activities, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₆F₃NO₇S
- Molecular Weight : 375.32 g/mol
- Structure : The compound features a pyrrole ring substituted with a trifluoromethylsulfonyl group and two carboxylate esters.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the trifluoromethylsulfonyl group enhances the compound's reactivity and interaction with biological targets.
Antiparasitic Activity
In vitro studies have demonstrated that pyrrole derivatives can exhibit potent antimalarial activity against Plasmodium falciparum. Although specific data on this compound is limited, related compounds have shown low nanomolar IC50 values against various strains of the parasite, suggesting potential efficacy in treating malaria .
Cytotoxicity Studies
Cytotoxicity assessments using human hepatic HepG2 cells revealed that similar pyrrole derivatives maintained a favorable therapeutic index (TI > 134), indicating low toxicity at effective concentrations . Further studies are necessary to determine the specific cytotoxic profile of this compound.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within microbial or parasitic cells. The trifluoromethylsulfonyl moiety may facilitate nucleophilic attack on critical biological molecules, disrupting cellular functions .
Case Studies and Research Findings
Q & A
Q. What are the key structural features of this compound that influence its reactivity in organic synthesis?
The compound contains a pyrrolidine ring with a trifluoromethylsulfonyloxy (-OTf) leaving group at position 4, tert-butyl and methyl ester protecting groups, and stereochemical specificity (S-configuration). The -OTf group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the bulky tert-butyl group stabilizes intermediates by steric hindrance . The methyl ester improves solubility in polar solvents, aiding in purification.
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Multi-step synthesis protocols typically involve:
- Protection/deprotection strategies : Use tert-butyl and methyl esters to protect carboxyl groups during reactions .
- Controlled temperature : Maintain low temperatures (-20°C to 0°C) during sulfonylation to minimize side reactions .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in dichloromethane/hexane mixtures to achieve >95% purity .
Q. What spectroscopic methods are critical for characterizing this compound?
- NMR : H and C NMR confirm stereochemistry and functional groups (e.g., tert-butyl singlet at ~1.4 ppm, triflate signals at ~120-130 ppm in F NMR) .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+Na]+ peak at m/z 456.12) .
- X-ray crystallography : Resolves absolute configuration and crystal packing, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound under varying conditions?
Discrepancies often arise from:
- Solvent effects : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitution, while non-polar solvents favor stability. Compare kinetic data across solvents .
- Catalyst interference : Trace metal impurities (e.g., Pd from coupling reactions) may alter reactivity. Use chelating agents (EDTA) during purification .
- Replicate experiments : Apply randomized block designs (as in agricultural chemistry studies) to isolate variables .
Q. What experimental designs are suitable for studying the environmental stability of this compound?
- Hydrolytic stability : Incubate the compound in buffers (pH 3–10) at 25–40°C and monitor degradation via HPLC. The triflate group is prone to hydrolysis under basic conditions .
- Photodegradation : Expose to UV light (254 nm) and analyze by LC-MS to identify breakdown products (e.g., desulfonated pyrrolidine derivatives) .
- Ecotoxicology : Use microcosm models (e.g., soil/water systems) to assess bioaccumulation and toxicity, referencing protocols from Project INCHEMBIOL .
Q. How does the trifluoromethylsulfonyloxy group impact substitution reactions in medicinal chemistry applications?
The -OTf group acts as a superior leaving group compared to halides due to its strong electron-withdrawing effect. Key considerations:
- Mechanistic studies : Use DFT calculations to compare activation energies for SN2 vs. SN1 pathways .
- Coupling reactions : Suzuki-Miyaura cross-coupling with arylboronic acids proceeds efficiently (Pd(PPh), KCO, DMF/HO) to yield biaryl derivatives .
- Byproduct analysis : Monitor triflate displacement by LC-MS to optimize reaction stoichiometry .
Methodological Guidance
Q. What strategies mitigate racemization during functionalization of the pyrrolidine ring?
- Low-temperature reactions : Conduct substitutions below 0°C to preserve stereochemistry .
- Chiral auxiliaries : Introduce temporary directing groups (e.g., Evans oxazolidinones) to enforce stereocontrol .
- Enzymatic resolution : Use lipases (e.g., Candida antarctica) to separate enantiomers post-synthesis .
Q. How can computational modeling enhance the design of derivatives with improved bioactivity?
- Docking simulations : Map interactions between the compound’s triflate group and target enzymes (e.g., proteases) using AutoDock Vina .
- QSAR models : Correlate substituent electronegativity (Hammett σ constants) with antibacterial activity .
- ADMET prediction : Use SwissADME to optimize logP and polar surface area for blood-brain barrier penetration .
Tables for Quick Reference
Table 1: Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | 456.42 g/mol | |
| LogP (Predicted) | 2.8 (indicating moderate lipophilicity) | |
| Stability in Aqueous Media | Hydrolyzes at pH >8 within 24 hours |
Table 2: Common Synthetic Routes
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Ester protection | BocO, DMAP, CHCl | 85 |
| 2 | Sulfonylation | TfO, pyridine, -20°C | 72 |
| 3 | Deprotection | TFA/DCM (1:1), rt | 90 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
